molecular formula C12H7F2NO2 B572260 5-(2,5-Difluorophenyl)picolinic acid CAS No. 1261947-80-1

5-(2,5-Difluorophenyl)picolinic acid

Cat. No.: B572260
CAS No.: 1261947-80-1
M. Wt: 235.19
InChI Key: YYSUWABBJBNJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing 5-(2,5-Difluorophenyl)picolinic acid within Picolinic Acid Analogues

Picolinic acid and its analogues are a class of compounds that have garnered considerable attention in various fields of chemistry, particularly in medicinal chemistry and materials science. Picolinic acid itself is a natural metabolite of the amino acid tryptophan and is known to be involved in various physiological processes. wikipedia.org Its derivatives have been explored for a wide range of applications, including as herbicides, anticancer agents, and antiviral compounds. wikipedia.orgdrugbank.comnih.gov

The substitution pattern on the picolinic acid scaffold plays a crucial role in determining the compound's properties and activity. For instance, the position and nature of the substituent can influence the compound's ability to chelate metal ions, a key feature of picolinic acid. nih.gov The introduction of an aryl group at the 5-position, as seen in this compound, is a common strategy in the design of new picolinic acid analogues. Research has shown that 6-aryl-2-picolinates exhibit excellent herbicidal activities. nih.gov Furthermore, a patent has described 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives as potential Trk kinase inhibitors for cancer treatment, highlighting the potential of the 5-(2,5-difluorophenyl) moiety in drug discovery. chemicalbook.com

The table below provides a brief overview of some picolinic acid analogues and their areas of research, placing this compound in the context of its chemical relatives.

Compound NameKey Structural FeatureArea of Research/Application
Picolinic AcidUnsubstitutedAntiviral, metal chelation nih.govnih.gov
6-Aryl-2-picolinatesAryl group at the 6-positionHerbicidal activity nih.gov
5-(Trifluoromethyl)picolinic acidTrifluoromethyl group at the 5-positionCrystal structure analysis, potential biological activity sigmaaldrich.com
This compound 2,5-Difluorophenyl group at the 5-position Potential as a kinase inhibitor chemicalbook.com

Strategic Importance of the Picolinic Acid Scaffold in Advanced Chemical Synthesis

The picolinic acid scaffold serves as a versatile building block in advanced chemical synthesis due to its unique structural and electronic properties. The presence of both a pyridine (B92270) ring and a carboxylic acid group allows for a variety of chemical transformations, making it a valuable synthon for the creation of more complex molecules.

The pyridine nitrogen atom can act as a ligand for metal catalysts, influencing the stereochemistry and efficiency of chemical reactions. The carboxylic acid group, on the other hand, can be readily converted into other functional groups, such as esters, amides, and alcohols, providing a handle for further molecular elaboration. This dual functionality makes the picolinic acid scaffold particularly useful in the construction of diverse molecular architectures with potential applications in drug discovery and materials science.

The synthesis of picolinic acid derivatives often involves well-established chemical reactions. For example, the oxidation of 2-methylpyridine (B31789) is a common method for preparing picolinic acid itself. nih.gov The introduction of substituents onto the pyridine ring can be achieved through various cross-coupling reactions, such as the Suzuki and Stille reactions, which allow for the precise installation of aryl groups like the 2,5-difluorophenyl moiety. The development of new catalytic systems continues to expand the toolkit for modifying the picolinic acid scaffold, enabling the synthesis of a vast array of novel compounds with tailored properties. ebi.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,5-difluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-2-3-10(14)9(5-8)7-1-4-11(12(16)17)15-6-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSUWABBJBNJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681373
Record name 5-(2,5-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-80-1
Record name 5-(2,5-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Development of Synthetic Pathways for 5-(2,5-Difluorophenyl)picolinic acid

The principal route for the synthesis of this compound is centered around a palladium-catalyzed cross-coupling reaction, which has become a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds.

Precursor Chemistry and Intermediate Reactions for this compound Synthesis

The synthesis of the target molecule necessitates the preparation of two key precursors: a 5-substituted picolinic acid derivative and a (2,5-difluorophenyl)boron species.

The picolinic acid core can be synthesized through various methods. A common laboratory-scale preparation involves the oxidation of 2-methylpyridine (B31789) (α-picoline) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). This reaction is typically performed in water, and upon completion, the product is isolated as its hydrochloride salt. Another approach is the hydrolysis of 2-cyanopyridine, which can be achieved under basic conditions followed by acidification to yield picolinic acid. youtube.comnih.gov

To prepare the necessary 5-halo-picolinic acid intermediate for cross-coupling, halogenation of the pyridine (B92270) ring is required. This can be a challenging step, but methods for the synthesis of compounds like 5-bromopicolinic acid have been developed. For instance, bromination of picolinic acid can be achieved, although specific conditions need to be carefully controlled to ensure regioselectivity. Alternatively, starting from commercially available materials like 2,5-dichloropyridine, a series of reactions including halogen exchange and functional group manipulation can lead to the desired 5-halopicolinic acid precursor.

The second key precursor is (2,5-difluorophenyl)boronic acid or its corresponding boronate esters. These are typically prepared from the corresponding Grignard or organolithium reagent of 1-bromo-2,5-difluorobenzene, which is then reacted with a borate (B1201080) ester, such as triisopropyl borate, followed by acidic workup to yield the boronic acid. youtube.com

Condensation and Coupling Reactions in Picolinic Acid Derivative Preparation

The cornerstone of the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound (the (2,5-difluorophenyl)boronic acid) with an organohalide (the 5-halopicolinic acid derivative). youtube.com

A general procedure for such a coupling reaction would involve reacting the 5-halopicolinic acid ester (e.g., methyl 5-bromopicolinate) with (2,5-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base. The ester group is used to protect the carboxylic acid during the coupling reaction.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExample Reagents/Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, n-BuPAd₂
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF
Solvent 1,4-Dioxane, Toluene, Water mixtures
Temperature 80-110 °C

The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired C-C bond and regenerate the catalyst. Following the successful coupling, the ester group is hydrolyzed, typically under basic conditions followed by acidification, to yield the final product, this compound.

Targeted Synthesis of this compound Analogues and Derivatives

The synthetic strategies for this compound can be adapted to create a variety of analogues and derivatives with modified properties.

Strategies for Incorporating Difluorophenyl Moieties

The incorporation of the difluorophenyl moiety is primarily achieved through the Suzuki-Miyaura cross-coupling reaction as described above. The versatility of this reaction allows for the use of various substituted difluorophenylboronic acids to introduce different substitution patterns on the phenyl ring. For instance, by starting with different isomers of difluorobromobenzene, one can synthesize the corresponding boronic acids and subsequently couple them to the picolinic acid core.

Functional Group Interconversions on the Picolinic Acid Core

Once the this compound scaffold is constructed, further modifications can be made through functional group interconversions. The carboxylic acid group is a versatile handle for various transformations.

For example, the carboxylic acid can be converted into an amide via reaction with an amine in the presence of a coupling agent (e.g., HATU, HOBt/EDC). This allows for the synthesis of a wide range of picolinamide (B142947) derivatives. The reaction of picolinic acid with thionyl chloride can generate the corresponding acid chloride, which is a highly reactive intermediate for the formation of esters and amides.

Furthermore, the pyridine ring itself can undergo further functionalization, although this can be challenging due to the presence of the deactivating carboxylic acid group. However, under specific conditions, further substitutions on the pyridine ring might be achievable.

Medicinal Chemistry and Drug Discovery Applications

5-(2,5-Difluorophenyl)picolinic acid as a Key Intermediate in Pharmaceutical Synthesis

In the intricate process of drug development, the synthesis of complex pharmaceutical molecules often relies on the use of well-defined, functionalized building blocks known as key intermediates. This compound serves as such an intermediate. Its structure, featuring a picolinic acid core substituted with a difluorophenyl group at the 5-position, makes it a valuable precursor for creating more elaborate molecules with potential therapeutic value.

The general utility of picolinic acid derivatives as intermediates is well-documented in patent literature. For instance, certain picolinic acid derivatives are crucial for the synthesis of compounds aimed at treating respiratory disorders. google.com In these synthetic pathways, the picolinic acid moiety provides a foundational scaffold that can be chemically modified in subsequent steps. google.com The carboxylic acid group of the picolinic acid can be readily converted into an amide, a common functional group in many drugs, through standard coupling reactions with various amines. chemrxiv.org

The synthesis of complex molecules often involves multi-step sequences. For example, a general approach could involve a Suzuki coupling reaction to attach an aryl group (like the 2,5-difluorophenyl group) to a halogenated pyridine (B92270) precursor, followed by modification of other positions on the pyridine ring and, finally, derivatization of the carboxylic acid. chemrxiv.org The presence of the difluorophenyl group in this compound is significant, as fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule.

Scaffold Exploration and Optimization within the Picolinic Acid Class for Drug Design

The picolinic acid structure is considered a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for designing new drugs. mdpi.comresearchgate.netufrj.br The pyridine ring, a key component of picolinic acid, is present in numerous natural products and synthetic drugs, highlighting its versatility and importance in biological systems. nih.govmdpi.com

Researchers actively explore the picolinic acid scaffold by synthesizing libraries of derivatives and evaluating their biological activities. This process, known as scaffold exploration, aims to understand the structure-activity relationships (SAR) and identify compounds with improved potency and selectivity. For example, studies on picolinamide (B142947) derivatives (where the carboxylic acid is converted to an amide) have led to the discovery of potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov In one such study, derivatives were synthesized and tested for their ability to inhibit VEGFR-2 and suppress cancer cell proliferation. nih.gov

The optimization process often involves making systematic changes to the scaffold. For the 5-aryl picolinic acid class, this includes:

Varying the aryl substituent: Replacing the phenyl group with other aromatic or heteroaromatic rings.

Modifying the substitution pattern: Changing the position and nature of substituents on the aryl ring (e.g., using different halogen patterns than 2,5-difluoro).

Derivatizing the carboxylic acid: Converting the acid to amides, esters, or other functional groups to modulate properties like solubility and cell permeability. nih.gov

Substituting other positions on the pyridine ring: Adding functional groups to the 3, 4, or 6 positions of the picolinic acid core to explore new binding interactions with the target protein.

This systematic exploration allows medicinal chemists to fine-tune the pharmacological profile of the lead compounds.

Design Principles for Novel Bioactive Compounds Incorporating the this compound Moiety

The design of new drugs based on the this compound moiety follows established principles of medicinal chemistry, focusing on optimizing the interactions between the compound and its biological target. The core idea is to use the existing scaffold as a template and introduce modifications to enhance its "drug-like" properties. mdpi.com

A key design principle is the strategic use of hydrogen bonding. The nitrogen atom in the pyridine ring and the carbonyl oxygen of the picolinic acid can act as hydrogen bond acceptors, while the carboxylic acid proton can be a hydrogen bond donor. These interactions are often crucial for anchoring the molecule within the binding site of a target protein, such as an enzyme or a receptor. nih.gov For example, in the development of cyclin-dependent kinase (CDK) inhibitors, a proposed model suggested that the inhibitors occupy the ATP-binding site of the enzyme, forming critical hydrogen bonds. nih.gov

The 2,5-difluorophenyl group plays a significant role in the design of these compounds. The fluorine atoms are highly electronegative and can engage in favorable interactions with the target protein, such as dipole-dipole interactions or non-classical hydrogen bonds. Furthermore, the introduction of fluorine can block sites of metabolism, thereby increasing the compound's half-life in the body. The "aryl" part of the moiety allows for the exploration of hydrophobic pockets within the binding site. The substitution pattern on this aryl ring is critical; iterative cycles of synthesis and screening have shown that specific placements of substituents can lead to significant increases in affinity for the target. nih.gov

Target Identification: Identifying a biologically relevant target, such as an enzyme or receptor involved in a disease process. nih.gov

Computational Modeling: Using molecular docking simulations to predict how compounds based on the this compound scaffold might bind to the target. nih.gov

Chemical Synthesis: Synthesizing a focused library of compounds with systematic variations to the scaffold. chemrxiv.orgnih.gov

Biological Evaluation: Screening the synthesized compounds for their biological activity (e.g., enzyme inhibition, anti-proliferative effects) to establish a structure-activity relationship (SAR). nih.govnih.gov

This iterative process of design, synthesis, and testing is fundamental to discovering novel bioactive compounds derived from the this compound scaffold.

Biological Activity and Mechanistic Investigations

General Biological Activities of Picolinic Acid Scaffolds Relevant to 5-(2,5-Difluorophenyl)picolinic acid

The picolinic acid scaffold, a pyridine (B92270) ring substituted with a carboxylic acid group at the 2-position, is a fundamental structure in various biologically active compounds. nih.gov It is a natural metabolite of the amino acid tryptophan in mammals and serves as a precursor to NAD+. drugbank.comsjctni.edu The biological relevance of this scaffold extends to its role as a bidentate chelating agent for essential metal ions and as a core component in the design of therapeutic agents. sjctni.edu

Picolinic acid (PA) has been identified as a broad-spectrum antiviral agent, demonstrating notable efficacy against a range of enveloped viruses. nih.goviisc.ac.in Research has confirmed its activity against significant human pathogens, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Influenza A Virus (IAV), flaviviruses, herpes simplex virus, and parainfluenza virus. nih.gov Conversely, PA shows little to no effect on non-enveloped viruses. nih.govindiabioscience.org

The primary antiviral mechanism of picolinic acid involves the disruption of the viral entry process. nih.gov It acts by compromising the integrity of the viral membrane and inhibiting the crucial fusion step between the viral envelope and the host cell's endosomal membranes. nih.govindiabioscience.orgnews-medical.net Time-of-addition experiments have revealed that pre-treatment of cells with PA for as little as one hour before viral exposure can mitigate infection by as much as 80%, whereas its addition at the time of infection is significantly less effective. news-medical.net This highlights its role in targeting the early stages of the viral life cycle.

An additional proposed mechanism involves picolinic acid's function as a chelating agent. It can bind to zinc finger proteins (ZFPs), which are essential for the replication and packaging of many viruses. drugbank.com By binding to these proteins, picolinic acid alters their structure and disrupts their function, thereby inhibiting viral proliferation. drugbank.com In vivo studies using animal models have corroborated these findings, showing that picolinic acid can effectively reduce viral replication and pathogenesis for both SARS-CoV-2 and IAV. nih.govnews-medical.net

Picolinic acid and its coordination complexes with various metal ions exhibit significant antimicrobial properties. sjctni.eduscihub.org As a natural metal ion chelator, picolinic acid itself has demonstrated antimicrobial activity against both extracellular and intracellular forms of the Mycobacterium avium complex (MAC). oup.comnih.gov Its mode of action in this context is believed to be related to its ability to chelate essential metal ions, an effect that is also observed with other chelating agents like EDTA. nih.gov Furthermore, picolinic acid has been shown to work synergistically with established antimycobacterial drugs, such as clarithromycin (B1669154) and rifampicin, enhancing their efficacy. oup.comnih.gov

The formation of metal complexes, or picolinates, often enhances the antimicrobial potency of the picolinic acid scaffold. sjctni.edu Studies evaluating the antibacterial properties of transition metal picolinates have demonstrated broad-spectrum activity against various bacterial strains. scihub.orgresearchgate.net The enhanced activity of these metal complexes is attributed to the influence of the metal ions on the metabolic functions of the microbial cells. sjctni.edu

Minimum Inhibitory Concentration (MIC) of Metal Picolinates Against Selected Bacteria. scihub.orgresearchgate.net
Metal Picolinate (B1231196) ComplexBacteriaMIC (mg/mL)
Zinc PicolinateBacillus subtilis0.5
Bacillus cereus0.5
Shigella flexneri0.5
Klebsiella pneumoniae0.5
Escherichia coli0.5
Staphylococcus aureus0.5
Copper PicolinateMicrococcus luteus0.5
Serratia marcescens0.5
Cobalt PicolinateMicrococcus luteus0.5
Serratia marcescens0.5
Nickel PicolinateBacillus subtilis0.5
Micrococcus luteus0.5
Klebsiella pneumoniae0.5
Manganese PicolinateBacillus subtilis0.5
Micrococcus luteus0.5
Klebsiella pneumoniae0.5

Picolinic acid has been shown to reversibly inhibit the proliferation of cultured cells, displaying a differential response between normal and transformed cell lines. nih.govnih.gov In normal, untransformed cells, such as normal rat kidney (NRK) cells, picolinic acid induces a reversible cell cycle arrest in the G1 phase. nih.govnih.gov

The effect on transformed, or cancerous, cells is more varied and appears to be dependent on the specific viral agent responsible for the transformation. nih.govnih.gov This suggests an interaction with a fundamental growth control mechanism that is altered in distinct ways by different oncogenic viruses. nih.gov The growth-inhibitory effects of picolinic acid can be partially counteracted by the addition of nicotinamide, indicating a potential link to the NAD+ metabolic pathway. nih.govnih.gov

Effect of Picolinic Acid on the Cell Cycle of Various Cell Lines. nih.govnih.gov
Cell TypeTransforming VirusEffect of Picolinic Acid
Normal Rat Kidney (NRK)None (Normal)Arrested in G1 phase
Transformed CellsKirsten sarcoma virusBlocked in G1 phase
Transformed CellsSimian virus 40Blocked in G2 phase
Transformed CellsPolyoma or Harvey sarcoma virusBlocked in G1 and G2 phases
Transformed CellsMoloney sarcoma virusNo specific phase block

Building on this foundational activity, researchers have synthesized and investigated novel derivatives of picolinic acid for their anticancer potential. pensoft.net For instance, certain derivatives have been found to induce apoptosis in human non-small cell lung cancer cells (A549). pensoft.net Additionally, organometallic complexes incorporating picolinic acid and its fluorinated analogues have been evaluated for their cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and A549. nih.gov

Targeted Biological Interactions of this compound Derivatives

The core picolinic acid structure can be chemically modified to create derivatives with highly specific biological targets. The introduction of a difluorophenyl group, as in this compound, creates a motif that has been explored for targeted interactions, particularly in the realm of kinase inhibition.

Picolinamide-based derivatives are recognized as versatile scaffolds for designing ligands that can bind to a variety of biological receptors. nih.govscispace.com Molecular docking studies are a key tool used to predict and analyze the binding modes of these compounds within the active sites of their target receptors. nih.govrsc.org

In studies of picolinamide (B142947) derivatives targeting vascular endothelial growth factor receptor-2 (VEGFR-2), docking simulations have provided insight into the specific molecular interactions that drive binding. scispace.com These models indicate that the nitrogen atom of the pyridine ring and the amide group of the picolinamide core are capable of forming critical hydrogen bonds with amino acid residues, such as Cys919, in the receptor's binding pocket. scispace.com Concurrently, the substituted phenyl ring—in this case, the 2,5-difluorophenyl group—and the pyridine ring engage in hydrophobic interactions with other residues, further stabilizing the ligand-receptor complex. scispace.com While specific binding data for this compound itself is not detailed in the available literature, the established binding patterns of analogous picolinamides suggest it is a promising framework for developing targeted receptor ligands.

The picolinamide scaffold, often referred to as a pyridyl carboxamide, is a well-established pharmacophore in the development of potent kinase inhibitors. nih.govnovartis.com The addition of a difluorophenyl moiety represents a strategic modification to this core structure, aimed at enhancing potency, selectivity, or pharmacokinetic properties.

PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are frequently overexpressed in a variety of hematological and solid tumors, making them compelling targets for cancer therapy. nih.govfrontiersin.org A common therapeutic approach is to develop pan-PIM inhibitors that target all three isoforms. novartis.com The pyridyl carboxamide (picolinamide) structure has served as a foundational scaffold for the discovery of such inhibitors. novartis.com Medicinal chemistry efforts have focused on modifying this scaffold to improve drug-like properties, including metabolic stability. novartis.com While specific inhibitors based on the 5-(2,5-difluorophenyl)picolinamide motif are not explicitly detailed, this substitution pattern is consistent with the types of modifications made to the core picolinamide scaffold to optimize PIM kinase inhibitors. novartis.com

Trk Kinases: The family of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are critical targets in the development of treatments for both chronic pain and various cancers. nih.govnih.gov The development of small molecule inhibitors that target the ATP-binding site of these kinases is an area of active research. researchgate.net Patent literature explicitly mentions picolinamide derivatives as potential kinase inhibitors. google.com Research into pan-Trk inhibitors has involved the optimization of pyridine-based lead compounds to achieve high selectivity and potency. nih.gov The difluorophenyl substitution on the picolinamide core represents a rational design strategy within this class to fine-tune the molecule's interaction with the Trk kinase active site, aiming to create highly selective and effective therapeutic agents. nih.govnih.gov

Herbicidal Activity and Auxin Signaling Pathway Modulation by Picolinic Acid Derivatives

Picolinic acid derivatives represent a significant class of synthetic auxin herbicides. nih.govnih.gov Their mode of action involves hijacking the plant's natural auxin signaling pathway. Unlike the natural auxin IAA, which binds to the Transport Inhibitor Response 1 (TIR1) receptor, these synthetic compounds, including 6-aryl-picolinates, show a preferential binding to the Auxin Signaling F-box protein 5 (AFB5). nih.govnih.gov This binding initiates a cascade of events that leads to the degradation of transcriptional repressors, resulting in the continuous activation of auxin-responsive genes. This uncontrolled gene expression disrupts normal plant growth processes, causing symptoms like epinasty, deformation, and eventually, necrosis. nih.gov

Research on various 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds has demonstrated their potent herbicidal activities. For instance, in studies on Arabidopsis thaliana root growth inhibition, certain derivatives exhibited significantly lower IC50 values compared to commercial herbicides, indicating higher potency. nih.govmdpi.com Molecular docking analyses have further confirmed that these compounds can dock more intensively with the AFB5 receptor than older picolinate herbicides like picloram (B1677784). nih.govmdpi.com

Some novel 6-indazolyl-2-picolinic acids have shown a different mode of action. They induce the up-regulation of genes involved in ethylene (B1197577) and abscisic acid (ABA) production, leading to rapid plant death. This suggests that modifications to the picolinic acid scaffold can lead to herbicides with alternative mechanisms, potentially mitigating the development of weed resistance. mdpi.comnih.gov

The following table summarizes the herbicidal activity of representative picolinic acid derivatives against various weed species.

Compound/DerivativeTarget WeedActivityReference
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-8)Broadleaf weedsBetter post-emergence activity than picloram at 300 g/ha nih.gov
4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid (S202)Arabidopsis thaliana78.4% root growth inhibition at 0.5 µmol/L nih.gov
4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidAmaranthus retroflexus L.100% inhibition of growth for 10 compounds nih.govmdpi.com
6-indazolyl-2-picolinic acid (5a)Brassica napus, Abutilon theophrastiGreater root inhibitory activity than picloram at 10 µM mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological efficacy of 5-aryl-picolinic acid derivatives is highly dependent on the nature and position of substituents on both the picolinic acid ring and the aryl ring. mdpi.commdpi.com

The introduction of fluorine atoms into the structure of picolinic acid herbicides can significantly impact their physicochemical properties and biological activity. nih.govmdpi.com Studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have shown that these fluorinated compounds exhibit potent herbicidal effects. nih.govmdpi.com

For example, the presence of a fluorine atom at the 5-position of the picolinic acid ring, as seen in florpyrauxifen, is a key feature of modern arylpicolinate herbicides. mdpi.com In SAR studies of related analogues, it has been observed that the position of substituents on the phenyl ring is also critical. Substituents at the 2 and 4 positions of the phenyl ring in the pyrazole (B372694) fragment of some analogues led to superior inhibitory activity compared to substitutions at the 3-position. mdpi.com Furthermore, strong electron-withdrawing groups on the phenyl ring were found to be beneficial for activity. mdpi.com

The table below illustrates the impact of substitutions on the herbicidal activity of picolinic acid analogues.

Compound StructureSubstitution PatternObserved ActivityReference
4-amino-6-(pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid analoguesPhenyl substitution at pyrazoleSubstituents at 2 and 4 positions of the phenyl ring enhance activity. mdpi.com
4-amino-6-(pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid analoguesPhenyl substitution at pyrazoleStrong electron-withdrawing groups on the phenyl ring increase activity. mdpi.com
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid analoguesAryl substitutionHalogen-substituted phenyl groups generally show better herbicidal activity than alkyl-substituted phenyl groups. mdpi.com

The three-dimensional conformation of picolinic acid derivatives is crucial for their interaction with the AFB5 receptor. Molecular docking studies have provided insights into the binding modes of these herbicides. nih.govmdpi.com The carboxylic acid group of the picolinate is essential for the key binding interaction at the active site. nih.gov

For 6-aryl-picolinates, the aryl group extends into a hydrophobic pocket of the AFB5 receptor, forming favorable interactions. nih.gov The specific substitution pattern on the phenyl ring influences the orientation and binding affinity of the molecule within the receptor. It is proposed that small changes in the substituents on the pyridine ring can induce conformational changes in the orientation of the phenyl ring, which can range from a planar to a perpendicular orientation relative to the picolinic acid ring. This conformational flexibility, driven by a balance of various non-bonding interactions, can significantly affect the binding efficacy and, consequently, the herbicidal activity.

Proposed Mechanisms of Biological Action for this compound Derivatives

The primary mechanism of action for this compound and its analogues is the disruption of auxin homeostasis through their interaction with the auxin signaling pathway. nih.govnih.gov By binding to the AFB5 receptor, these compounds stabilize the interaction between the receptor and Aux/IAA transcriptional repressor proteins. nih.govbiorxiv.org This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. nih.gov

The degradation of the Aux/IAA repressors unleashes the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of a wide range of genes involved in plant growth and development. The persistent activation of these genes leads to a cascade of physiological disruptions, including uncontrolled cell division and elongation, epinastic growth, and ultimately, the death of the susceptible plant. nih.gov

Recent findings suggest that some picolinic acid derivatives may also induce plant death through alternative pathways, such as promoting the production of ethylene and ABA, which are other important plant hormones involved in stress responses and senescence. mdpi.comnih.gov This dual mode of action could be advantageous in overcoming weed resistance to traditional auxin herbicides.

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations and Electronic Structure Analysis of 5-(2,5-Difluorophenyl)picolinic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods elucidate its electronic landscape, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules with high accuracy and relatively low computational cost. researchgate.net DFT studies on picolinic acid derivatives, and by extension this compound, typically involve geometry optimization to find the most stable three-dimensional conformation of the molecule. researchgate.net This optimized structure is the basis for calculating a range of molecular properties.

Key molecular properties and reactivity descriptors that can be determined using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions, including hydrogen bonding and potential interactions with biological targets. researchgate.net

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies. d-nb.infomdpi.com These descriptors provide a quantitative measure of the molecule's reactivity and are used to predict its behavior in chemical reactions. d-nb.infomdpi.com

Spectroscopic Properties: DFT calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. nih.govresearchgate.net Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and provides a deeper understanding of its vibrational modes and electronic environment. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Picolinic Acid Derivative.
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound derivatives, molecular docking simulations can be employed to predict how they might interact with a specific biological target. The process involves:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, in this case, a derivative of this compound, is generated and optimized.

Docking Algorithm: A docking program systematically samples different conformations and orientations of the ligand within the binding site of the receptor. nih.gov

Scoring Function: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly. researchgate.net The score is typically a measure of the free energy of binding. researchgate.net

The results of a docking study provide valuable information on:

Binding Pose: The most likely three-dimensional orientation of the ligand within the binding site. nih.gov

Key Interactions: The specific amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. nih.gov

Binding Affinity: A predicted value for the strength of the interaction, which can be used to rank different derivatives. nih.gov

Table 2: Example of Molecular Docking Results for a Picolinic Acid Derivative with a Target Protein.
DerivativePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Compound A-8.5Arg120, Tyr354, Ser358Hydrogen bonds, Pi-Pi stacking
Compound B-7.9Leu280, Val360, Ile364Hydrophobic interactions
Compound C-9.1Arg120, Asp278, Tyr354Hydrogen bonds, Salt bridge

Quantitative Structure-Activity Relationship (QSAR) Modeling for Picolinic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com

The development of a QSAR model for picolinic acid derivatives involves several steps:

Data Set: A collection of picolinic acid derivatives with experimentally determined biological activities is required.

Molecular Descriptors: For each molecule in the data set, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can represent various aspects of the molecule, such as its size, shape, electronic properties, and lipophilicity. mdpi.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. biorxiv.org

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

A validated QSAR model can then be used to predict the biological activity of new, untested picolinic acid derivatives, thereby prioritizing the synthesis of the most promising compounds. cas.org

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. dovepress.com Pharmacophore models can be derived from a set of active molecules, particularly when the three-dimensional structure of the target is unknown. unina.it

The process of pharmacophore elucidation for picolinic acid derivatives would involve:

Conformational Analysis: Determining the possible three-dimensional shapes of the active molecules.

Feature Identification: Identifying common chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov

Alignment: Superimposing the molecules to find a common spatial arrangement of these features.

Coordination Chemistry and Metal Complexation Studies

5-(2,5-Difluorophenyl)picolinic acid as a Ligand in Metal Coordination Chemistry

Picolinic acid and its derivatives are well-established as effective chelating ligands in coordination chemistry. nih.govnih.gov They typically function as N,O-bidentate ligands, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxylate group to form a stable five-membered chelate ring. nih.govdigitellinc.comresearchgate.net This bidentate coordination mode is a predominant feature in the vast number of structurally characterized metal complexes of picolinate (B1231196) and its derivatives. nih.gov

The compound this compound is a derivative of picolinic acid, featuring a difluorophenyl group at the 5-position of the pyridine ring. While the fundamental N,O-bidentate chelating nature is retained, the presence of the bulky and electron-withdrawing 2,5-difluorophenyl substituent can be expected to modulate the ligand's properties. This substituent can influence the stereochemistry and the nature of the metal-ligand bond interactions in its complexes. digitellinc.com The introduction of specific substituents on the pyridine ring is known to induce changes in both the molecular structure and the crystal packing of the resulting compounds. nih.gov Research on related substituted picolinic acid ligands, such as 5-(3′, 5′-dicarboxylphenyl) picolinic acid, has shown the formation of complexes with diverse structures and properties. orientjchem.org Therefore, this compound is anticipated to form stable complexes with a variety of transition metals and other metal ions, with its specific substituent potentially imparting unique characteristics to the resulting coordination compounds.

Characterization of Metal Complexes Formed with Picolinic Acid Ligands

The metal complexes formed with picolinic acid and its derivatives are extensively characterized using a suite of spectroscopic and analytical techniques to elucidate their structure, bonding, and physical properties. These methods provide critical insights into the coordination environment of the metal ion.

Key characterization techniques include:

Infrared (IR) Spectroscopy : This technique is crucial for confirming the coordination of the picolinic acid ligand. A negative shift in the stretching frequencies of the carbonyl (C=O) and pyridine C=N groups in the complex's spectrum compared to the free ligand indicates that the carbonyl oxygen and the pyridine nitrogen are involved in coordination with the metal ion. nih.govsjctni.edudntb.gov.ua The absence of the broad O-H stretch from the carboxylic acid group and the appearance of antisymmetric and symmetric stretching vibrations of the COO⁻ group confirm deprotonation and coordination of the carboxylate. nih.gov

UV-Visible Spectroscopy : Electronic absorption spectroscopy is used to determine the geometry of the metal complexes. sjctni.edu The position and nature of the d-d electronic transitions provide information about the coordination environment, allowing for the assignment of geometries such as octahedral or distorted octahedral for many first-row transition metal complexes. dntb.gov.uaresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy in solution can confirm the structure of the ligand framework upon coordination. nih.govajol.info Shifts in the resonance of protons and carbons near the coordination sites (pyridine ring and carboxylate group) provide evidence of complex formation. orientjchem.org

Thermal Analysis (TGA/DTA) : Thermogravimetric and differential thermal analysis are employed to study the thermal stability of the complexes and to determine the presence and nature of solvent molecules, such as coordinated or lattice water. dntb.gov.uaresearchgate.netajol.info

Magnetic Susceptibility Measurements : This method is used to determine the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal center and thus its spin state (e.g., high-spin or low-spin). sjctni.edursc.org

Conductance Studies : Molar conductance measurements in solution help to determine whether the anions are inside or outside the coordination sphere, thus classifying the complexes as electrolytes or non-electrolytes. sjctni.edu

TechniqueInformation ObtainedKey Findings for Picolinate Complexes
IR SpectroscopyFunctional group coordinationConfirms N,O-bidentate chelation via shifts in C=O and C=N bands. nih.govsjctni.edu
UV-Visible SpectroscopyCoordination geometryAssigns geometries like octahedral or distorted octahedral. dntb.gov.uaresearchgate.net
X-ray Crystallography3D molecular structureProvides definitive proof of coordination mode, bond lengths, and angles. nih.govacs.org
Thermal Analysis (TGA/DTA)Thermal stability, presence of waterReveals decomposition temperatures and loss of solvent molecules. dntb.gov.uaajol.info
Magnetic SusceptibilityElectronic spin state of the metalDetermines if complexes are high-spin or low-spin. sjctni.edursc.org
NMR SpectroscopyStructure in solution (for diamagnetic complexes)Shows changes in the ligand's chemical environment upon coordination. nih.govajol.info

Role of Picolinic Acid in Metal Ion Homeostasis and Transport

Picolinic acid is an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine (B1673888) pathway. wikipedia.orgnih.gov One of its most significant biological roles is its involvement in the absorption and transport of metal ions. wikipedia.orgdrugbank.com Picolinic acid is a natural chelating agent for various divalent and trivalent metal ions that are essential for the human body, including zinc, iron, manganese, copper, and chromium. sjctni.eduwikipedia.orgpeirsoncenter.com

The mechanism by which picolinic acid facilitates metal ion transport is linked to its ability to form neutral, lipophilic complexes with these ions at physiological pH. sjctni.edu This chelation is suggested to assist in the absorption of ions like zinc (II) through the small intestine. sjctni.eduwikipedia.org Studies using liposomes have shown that picolinic acid can increase the efflux of several divalent metal ions, including Zn, Cu, Fe(II), and Mn, from vesicles, supporting its role as an unselective chelator that can alter the distribution of these cations. nih.gov

The interaction of picolinic acid with iron homeostasis is particularly noteworthy. As an iron-chelating agent, picolinic acid can influence cellular iron metabolism. nih.gov For instance, it has been shown to inhibit iron uptake and decrease intracellular ferritin levels in human erythroleukemic cell lines. nih.gov Concurrently, it causes a significant increase in the expression and biosynthesis of transferrin receptors, which the cell uses to acquire iron. nih.gov This suggests a feedback mechanism where the cell responds to the chelator-induced iron deprivation by upregulating its iron uptake machinery. nih.gov

Furthermore, the ability of picolinic acid to chelate zinc is thought to contribute to some of its biological activities, such as its neuroprotective effects. nih.gov It is proposed that picolinic acid does not act as a specific ionophore but rather that its effects on metal metabolism depend on its general chelating properties. nih.gov

Future Directions and Emerging Research Avenues

Advancements in Synthetic Methodologies for Complex Picolinic Acid Analogues

The creation of novel picolinic acid derivatives with enhanced properties relies on the continuous evolution of organic synthesis. Modern methodologies are enabling chemists to construct complex molecular architectures with greater efficiency and precision than ever before. nih.gov

Key advancements include:

Transition Metal Catalysis: This remains a fundamental tool in modern synthesis. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are instrumental in forming the crucial carbon-carbon bonds that link aryl groups (like the difluorophenyl moiety) to the picolinic acid core. nih.gov

Enabling Technologies: The adoption of technologies such as microwave-assisted and ultrasound-assisted synthesis significantly accelerates reaction times and often improves product yields. nih.govmdpi.com These techniques offer advantages over conventional heating methods, allowing for rapid and efficient exploration of chemical space. mdpi.com

Multi-Component Reactions: The design of one-pot, multi-component reactions represents a significant step forward in efficiency. These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, reducing waste and simplifying purification procedures. mdpi.com

Table 1: Comparison of Modern Synthetic Methodologies for Picolinic Acid Analogues

Methodology Key Features Advantages in Picolinic Acid Synthesis
Palladium-Catalyzed Cross-Coupling Uses a palladium catalyst to form C-C or C-N bonds. Efficiently connects the aryl substituent to the pyridine (B92270) ring.
Microwave-Assisted Synthesis Employs microwave irradiation to heat reactions. Reduces reaction times from hours to minutes; improves yields. mdpi.com
Ultrasound-Assisted Synthesis Uses high-frequency sound waves to induce cavitation. Facilitates C-O bond formation and other key steps. nih.gov

| One-Pot, Multi-Component Reactions | Combines three or more reactants in a single vessel. | Increases efficiency, reduces waste, and simplifies the synthesis of complex structures. mdpi.com |

Exploration of Novel Therapeutic Targets for 5-(2,5-Difluorophenyl)picolinic acid Derivatives

While the picolinic acid scaffold is well-established in agrochemicals, its derivatives are being actively investigated for a range of human therapeutic applications, particularly in oncology.

Agrochemical Targets: Picolinic acid compounds are a notable class of synthetic auxin herbicides. nih.govnih.gov Newly developed herbicides such as halauxifen-methyl and florpyrauxifen-benzyl serve as templates for discovering next-generation compounds. nih.govresearchgate.net Research has shown that derivatives can be designed to target the auxin-signaling F-box protein 5 (AFB5), a key receptor in plant growth regulation. nih.govresearchgate.net

Oncology Targets: Picolinic acid derivatives have demonstrated considerable potential as antitumor agents. pensoft.net

One study focused on synthesizing novel derivatives and testing their efficacy against human cancer cell lines. pensoft.net A specific compound showed significant cytotoxic activity against A549 lung cancer cells by inducing apoptotic cell death. pensoft.net

The mechanism of action was linked to the induction of endoplasmic reticulum (ER) stress, a pathway that can trigger targeted cell death in cancer cells. pensoft.net

Molecular docking studies further suggested that these compounds could bind effectively to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. pensoft.net

Table 2: Investigated Targets for Picolinic Acid Derivatives

Target Name / Family Field Potential Application Key Finding
Auxin-Signaling F-box Protein 5 (AFB5) Agrochemical Herbicide Derivatives show high affinity and potent herbicidal activity against common weeds. nih.govresearchgate.net
Epidermal Growth Factor Receptor (EGFR) Kinase Oncology Lung Cancer Therapy Synthesized derivatives show good binding affinity in docking studies and induce apoptosis in A549 cells. pensoft.net

| General Proliferative Pathways | Oncology | Anti-cancer Therapy | Picolinic acid derivatives have been reported to exhibit anti-proliferative and anti-angiogenic effects. pensoft.net |

Integration of Advanced Computational Techniques in Drug Discovery for the Picolinic Acid Scaffold

Computer-Aided Drug Design (CADD) has become an essential component of the discovery pipeline, saving considerable time and resources by predicting how molecules will behave before they are synthesized. beilstein-journals.orgmdpi.com These computational methods are broadly classified as either structure-based or ligand-based. nih.govnih.gov

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a target protein. co-ac.com In the development of picolinic acid derivatives, docking has been used to model the interaction with the AFB5 auxin receptor to explain herbicidal activity and with the EGFR kinase domain to guide the design of potential anticancer agents. nih.govpensoft.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For picolinic acid herbicides, an adaptive 3D-QSAR model was successfully constructed to guide the synthesis of compounds with improved potency. nih.govnih.gov

Virtual Screening: This computational technique involves screening large libraries of digital compounds against a target structure to identify those most likely to bind. beilstein-journals.org It allows researchers to prioritize which picolinic acid analogues to synthesize and test in the lab.

Table 3: Computational Techniques in Picolinic Acid Research

Technique Purpose Application Example
Molecular Docking Predicts binding mode and affinity of a ligand to a protein target. Analyzing how picolinic acid derivatives bind to the AFB5 receptor and EGFR kinase. nih.govpensoft.net
3D-QSAR Correlates the 3D properties of molecules with their biological activity to guide design. Developing a model to predict the herbicidal activity of new picolinic acid analogues. nih.govnih.gov

| Virtual High-Throughput Screening (vHTS) | Rapidly screens large compound libraries in silico to identify potential hits. | Prioritizing novel picolinic acid scaffolds for synthesis based on predicted activity. beilstein-journals.org |

Development of Structure-Guided Design Strategies for Enhanced Bioactivity

Structure-guided design uses high-resolution structural information of a biological target, often from X-ray crystallography, to design molecules that bind with high affinity and specificity. nih.gov This rational, iterative approach is a powerful strategy for optimizing lead compounds.

The process involves:

Identifying a Target: Determining the three-dimensional structure of a key protein or enzyme.

Rational Design: Using computational tools to design a molecule that fits precisely into a critical pocket of the target.

Synthesis and Testing: Synthesizing the designed compound and evaluating its biological activity.

Analysis and Refinement: Analyzing the results to inform the design of the next generation of molecules.

In the context of picolinic acids, researchers have used this strategy to modify existing herbicide structures like picloram (B1677784). nih.gov By analyzing how these molecules dock with their target receptor, scientists designed new derivatives, such as by introducing a pyrazolyl group at a specific position on the picolinic acid ring, which resulted in compounds with superior and broader herbicidal activity. nih.gov This demonstrates a successful application of structure-guided principles to enhance the bioactivity of the picolinic acid scaffold.

Table 4: Conceptual Structure-Guided Modifications for a Picolinic Acid Scaffold

Scaffold Position Type of Modification Rationale for Enhanced Bioactivity
Aryl Ring (Position 5) Altering fluorine substitution patterns. To optimize hydrophobic or electrostatic interactions within the target's binding pocket.
Pyridine Ring (e.g., Position 6) Introduction of new functional groups (e.g., pyrazolyl). To form additional hydrogen bonds or van der Waals contacts with receptor residues, increasing affinity. nih.gov

| Carboxylic Acid (Position 2) | Conversion to bioisosteric groups (e.g., tetrazole). | To improve metabolic stability or cell permeability while maintaining the key binding interaction. |

Q & A

Q. What are the established synthetic methodologies for 5-(2,5-Difluorophenyl)picolinic acid, and how can purity challenges be addressed?

The synthesis of fluorinated picolinic acid derivatives typically involves multi-step reactions, such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution, to introduce fluorine substituents. For example, analogous compounds like 5-cyano-3-fluoropicolinic acid are synthesized via halogen exchange reactions using fluorinating agents (e.g., KF/18-crown-6) followed by cyano-group incorporation . To ensure high purity, chromatographic techniques (e.g., flash chromatography) and recrystallization using solvents like ethanol/water mixtures are recommended. Purity validation via HPLC (≥98% by area) and NMR spectroscopy (integration of aromatic protons) is critical .

Q. How can the structural configuration of this compound be confirmed experimentally?

Key techniques include:

  • X-ray crystallography for unambiguous confirmation of the fluorine substitution pattern.
  • ¹⁹F NMR spectroscopy to distinguish between ortho, meta, and para fluorine environments (chemical shifts typically range δ -110 to -125 ppm for aryl fluorides).
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₂H₇F₂NO₂, exact mass 249.04 g/mol). Comparative data from structurally related compounds (e.g., 2,5-difluorophenylacetonitrile in ) can assist in spectral interpretation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of fluorinated picolinic acid derivatives?

Discrepancies often arise from polymorphic forms or solvent-dependent crystallization. For example, analogs like 2,4-difluorophenylacetone exhibit melting points (mp) of 68–70°C, but impurities or hydration can shift values . To address this:

  • Perform differential scanning calorimetry (DSC) to detect polymorphs.
  • Use standardized solvent systems (e.g., DMSO for solubility studies) and report conditions explicitly. Cross-reference with databases like PubChem or Reaxys for consistency checks.

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR analysis requires systematic modification of substituents. For instance:

  • Replace fluorine with other halogens (e.g., chlorine) to assess electronic effects.
  • Introduce electron-withdrawing groups (e.g., nitro) at the pyridine ring to enhance acidity (pKa ~2.5–3.0 for picolinic acids).
  • Compare with analogs like 5-(3,5-bis(trifluoromethyl)phenyl)picolinic acid () to evaluate steric vs. electronic contributions . Biological assays (e.g., enzyme inhibition) should pair with computational docking studies to validate binding modes.

Q. What advanced analytical techniques quantify trace impurities (e.g., dehalogenated byproducts) in this compound?

  • LC-MS/MS with a C18 column and negative ion mode can detect dehalogenated species (e.g., 5-phenylpicolinic acid) at ppm levels.
  • ²H/¹⁹F isotope labeling tracks potential degradation pathways under stress conditions (heat, light).
  • ICP-MS monitors residual metal catalysts (e.g., Pd from coupling reactions), which may influence compound stability .

Methodological Notes

  • Synthetic Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive fluorine substituents.
  • Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs, MS chromatograms) in open-access repositories for peer validation.
  • Ethical Compliance : Adhere to guidelines for handling fluorinated compounds (e.g., ECHA’s SVHC list in ) to mitigate environmental risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.